1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
説明
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-14-5-3-12(8-11(14)2-7-17(21)22)19-18(23)20-13-4-6-15-16(9-13)25-10-24-15/h3-6,8-9H,2,7,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUKOAPIMQTYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 296.32 g/mol
- CAS Number : 171752-68-4
This compound features a benzo[d][1,3]dioxole moiety and a tetrahydroquinoline structure, which are known to contribute to various pharmacological effects.
Antitumor Activity
Research indicates that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibit significant antitumor properties. The mechanism typically involves the interaction with DNA through electrophilic centers that facilitate binding and subsequent cytotoxic effects on cancer cells. A study demonstrated that derivatives of benzodiazepines with similar structural features showed potent antitumor activity by disrupting DNA replication processes .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, fatty acid binding proteins (FABPs), which are critical in mediating inflammatory pathways, have been targeted by similar compounds with promising results .
Neuroprotective Effects
Neuroprotective potential has been noted in several studies. Compounds that share structural characteristics with 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This suggests a possible therapeutic application in neurodegenerative diseases.
Study 1: Antitumor Mechanism
A study conducted on a series of benzodiazepine derivatives revealed that the imine tautomer's electrophilic nature plays a crucial role in their antitumor efficacy. The research utilized computational methods to analyze the binding interactions with DNA and confirmed the significant cytotoxic effects against various cancer cell lines .
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds structurally related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The study highlighted the compound's potential as an anti-inflammatory agent suitable for further development .
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Properties
Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
This data indicates that certain derivatives outperform standard chemotherapeutic agents like doxorubicin in terms of cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7.
Case Studies
A notable case study evaluated a related compound's effects on human cancer cell lines using the SRB assay to assess cytotoxicity. The findings indicated that compounds with similar structural motifs exhibited selective toxicity towards cancer cells while sparing normal cells.
Potential Applications Beyond Cancer Research
While primarily studied for its anticancer properties, this compound may also have applications in other areas of medicinal chemistry:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
